Higher Density and Distinct X-ray Attenuation vs. Triiodobenzoate Contrast Agents
3,5-Diiodo-3H-pyridin-4-one is a key component of the bronchographic medium Hytrast. While the combined iodine content of the Hytrast formulation (50% w/v) is comparable to some other agents like aqueous Dionosil (50% w/v propyliodone) [1], the compound's intrinsic density and specific molecular structure contribute to its X-ray attenuation properties. The high mass fraction of iodine (73.17%) in the molecule itself is a key driver of contrast [2]. This differentiates it from non-iodinated or triiodinated agents that rely on a different molecular scaffold for imaging.
| Evidence Dimension | X-ray Contrast Efficacy (Indirect via Iodine Content and Formulation) |
|---|---|
| Target Compound Data | Iopydone (in Hytrast): 50% w/v combined iodine; Molecular iodine content: 73.17% |
| Comparator Or Baseline | Aqueous Propyliodone (Dionosil): 50% w/v suspension; Oily Propyliodone: 60% w/v suspension |
| Quantified Difference | Comparable w/v iodine in formulation, but distinct molecular scaffold and iodine mass fraction contribute to different attenuation and coating properties. |
| Conditions | Formulated suspension for bronchography. |
Why This Matters
For procurement of a bronchographic contrast agent with a specific iodine density and proven clinical formulation, the Hytrast combination provides a defined alternative to propyliodone-based products.
- [1] MISENER, F.J., et al. HYTRAST: A NEW CONTRAST MEDIUM FOR BRONCHOGRAPHY. Canadian Medical Association Journal. 1965; 92(12): 607-610. PMID: 14264971. View Source
- [2] DrugFuture. Iopydone. Chemical Index Database. View Source
